Lithium N-acetylneuraminate

Description

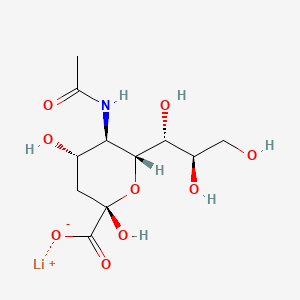

Structure

3D Structure of Parent

Properties

CAS No. |

103882-91-3 |

|---|---|

Molecular Formula |

C11H18LiNO9 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |

InChI Key |

QCNWBLZXAQYTFM-BKSOAOGQSA-M |

Isomeric SMILES |

[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O |

Canonical SMILES |

[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for Lithium N Acetylneuraminate

Synthetic Routes to N-acetylneuraminic Acid Precursors

The large-scale production of N-acetylneuraminic acid is a critical prerequisite for the synthesis of its lithium salt. Both biological and chemical strategies have been developed to achieve high-yield synthesis of this important monosaccharide.

Nature has evolved sophisticated enzymatic pathways for the biosynthesis of N-acetylneuraminic acid. These biological routes are highly stereoselective and are increasingly harnessed for industrial-scale production due to their efficiency and mild reaction conditions. frontiersin.org

In mammals and some other vertebrates, the primary route for Neu5Ac biosynthesis involves the enzyme N-acetylneuraminate-9-phosphate synthase (NANS). nih.gov This enzyme catalyzes the condensation of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) and phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). nih.govnih.gov The reaction requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its catalytic activity. nih.gov Following this condensation, a specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group at the C-9 position to yield the final product, N-acetylneuraminic acid. nih.gov

Step 1 (NANS): N-acetyl-D-mannosamine 6-phosphate + Phosphoenolpyruvate → N-acetylneuraminate-9-phosphate + Pi

Step 2 (NANP): N-acetylneuraminate-9-phosphate → N-acetylneuraminic acid + Pi

Some bacteria utilize a similar, but distinct, synthase that directly condenses N-acetyl-D-mannosamine (ManNAc) with PEP, bypassing the phosphorylated intermediates seen in vertebrates. science.gov

An alternative and widely utilized enzymatic pathway for Neu5Ac synthesis involves the enzyme N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase (B8822740). This enzyme catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.gov While the enzyme's natural biological role is often the cleavage of Neu5Ac, the reaction equilibrium can be shifted toward synthesis by using an excess of the substrates, particularly pyruvate. frontiersin.orgnih.gov

The reaction is:

N-acetyl-D-mannosamine + Pyruvate ⇌ N-acetylneuraminic acid

NAL is a Class I aldolase that operates via a Schiff base intermediate. The reaction mechanism involves the formation of a covalent bond between a conserved lysine (B10760008) residue in the enzyme's active site and the keto group of pyruvate. This is followed by the nucleophilic attack on the aldehyde carbon of ManNAc, leading to the formation of the nine-carbon sialic acid backbone. nih.gov

| Source Organism | Optimum pH | Optimum Temperature (°C) | Reference |

|---|---|---|---|

| Escherichia coli | 7.5 - 8.0 | 37 | frontiersin.orgnih.gov |

| Pasteurella multocida | 7.5 | 37 | nih.gov |

| Aliivibrio salmonicida | Alkaline (Stable >9.0) | Not specified |

The industrial feasibility of enzymatic synthesis pathways relies on the availability of large quantities of active and stable enzymes. Recombinant DNA technology provides the means to overproduce these biocatalysts in microbial hosts. Common expression systems include bacteria like Escherichia coli and Bacillus subtilis. These systems allow for high-yield production of enzymes such as NAL and N-acetylglucosamine 2-epimerase (AGE), which converts the inexpensive substrate N-acetylglucosamine into ManNAc.

| Expression Host | Key Advantages | Considerations / Disadvantages | Reference |

|---|---|---|---|

| Escherichia coli | Fast growth, well-characterized genetics, high protein yields. | Formation of inclusion bodies, potential endotoxin (B1171834) contamination. | frontiersin.org |

| Bacillus subtilis | Generally recognized as safe (GRAS), secretes proteins, no endotoxins. | Lower protein yields compared to E. coli, potential protease activity. | |

| Yeast (e.g., Pichia pastoris) | Eukaryotic system, capable of post-translational modifications, high-density culture. | Different glycosylation patterns (hypermannosylation) compared to mammals. |

Innovative techniques such as displaying the target enzyme on the surface of bacterial spores have also been developed. This approach uses the spores of B. subtilis as a carrier for the enzyme, which can simplify purification and improve enzyme stability.

To leverage the low cost of N-acetyl-D-glucosamine (GlcNAc), chemoenzymatic methods have been developed. These processes integrate a chemical step with an enzymatic one. A prominent example involves the base-catalyzed epimerization of GlcNAc to ManNAc under alkaline conditions. The resulting ManNAc is then used as a substrate for NAL-catalyzed condensation with pyruvate in the same pot to produce Neu5Ac. This method avoids the need for the separate AGE enzyme and its expensive cofactor, ATP.

Purely chemical syntheses of N-acetylneuraminic acid have also been achieved, typically starting from more readily available carbohydrate precursors like N-acetyl-D-glucosamine. nih.gov These multi-step syntheses often require complex protection and deprotection strategies to manage the numerous hydroxyl groups, and while successful, they can be less efficient and generate more waste compared to enzymatic or chemoenzymatic routes. nih.govacs.org

Enzymatic Biosynthesis Pathways of N-acetylneuraminic Acid

Formation and Derivatization of Lithium N-acetylneuraminate

The conversion of N-acetylneuraminic acid to this compound is a direct acid-base neutralization reaction. N-acetylneuraminic acid possesses a carboxylic acid group at the C-1 position, which is acidic and can donate a proton. wikipedia.org

To form the lithium salt, N-acetylneuraminic acid is dissolved in a suitable solvent, typically water or an aqueous alcohol mixture, and treated with a stoichiometric amount of a lithium base. Common bases for this type of salt formation include lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). pw.edu.pl

The general reaction is as follows:

Neu5Ac (acid) + LiOH (base) → this compound (salt) + H₂O

The reaction proceeds by the deprotonation of the carboxylic acid by the hydroxide ion, forming the N-acetylneuraminate carboxylate anion and water. The lithium cation (Li⁺) then acts as the counter-ion to the negatively charged carboxylate. The final product, this compound, can be isolated from the solution by methods such as evaporation of the solvent or precipitation by adding a less polar co-solvent, followed by filtration and drying. The term "derivatization" in this context refers to the formation of this simple salt, in contrast to more complex covalent modifications often used for analytical purposes. nih.govresearchgate.net

Salt Formation via Specific Lithium Counter-ions

The most direct and common method for preparing this compound is through a salt formation reaction. This acid-base neutralization involves treating N-acetylneuraminic acid, a carboxylic acid, with a lithium-containing base.

The primary lithium counter-ion source for this reaction is lithium hydroxide (LiOH). The reaction is typically carried out in an aqueous solution where N-acetylneuraminic acid is dissolved, and a stoichiometric amount of lithium hydroxide is added. The hydroxide ion deprotonates the carboxylic acid group of Neu5Ac, forming the N-acetylneuraminate anion and water. The lithium cation (Li⁺) then associates with the carboxylate anion, resulting in the formation of the lithium salt.

A general procedure for the synthesis of a high-purity lithium carboxylate involves dissolving the carboxylic acid and lithium hydroxide in water. google.com The resulting salt, this compound, can then be isolated by crystallization from the solution. The process is straightforward and relies on the acidic nature of the carboxyl group in the Neu5Ac molecule.

Other lithium-containing bases, such as lithium carbonate (Li₂CO₃), could also be employed. In this case, the reaction would produce this compound, water, and carbon dioxide gas. The choice of the lithium counter-ion source depends on factors like reaction kinetics, cost, and purity of the final product.

Ester Hydrolysis with Lithium-containing Reagents in Analog Synthesis

An alternative pathway to this compound involves the hydrolysis of an ester precursor of N-acetylneuraminic acid, such as Methyl N-acetylneuraminate. This method, known as saponification, utilizes a base to cleave the ester bond, yielding a carboxylate salt and an alcohol. When a lithium-containing base is used, the direct product is the lithium salt of the carboxylic acid.

Lithium hydroxide (LiOH) is a frequently used reagent for the hydrolysis of methyl esters in the synthesis of complex organic molecules. sciforum.netthieme-connect.de The reaction is typically performed in a mixture of solvents, such as tetrahydrofuran (B95107) (THF), methanol, and water, to ensure the solubility of the ester substrate. thieme-connect.de The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and methanol. The lithium cation present in the reaction medium readily forms the salt with the newly formed carboxylate.

This method is particularly valuable in multi-step syntheses where the carboxylic acid group is protected as an ester. The use of lithium hydroxide for the final deprotection step directly yields the desired lithium salt. The efficiency of ester cleavage is noted to increase in the presence of lithium cations, which is attributed to the coordination of the lithium ion to the ester carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net

Optimization of Reaction Conditions for Compound Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and ensure the high purity of the final this compound product. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and purification methods.

For the direct salt formation method, the choice of solvent is crucial for dissolving both N-acetylneuraminic acid and the lithium base, as well as for the subsequent crystallization of the product. Water is a common solvent for this purpose. google.com The temperature can influence the rate of dissolution and crystallization.

In ester hydrolysis, the solvent system (e.g., THF/methanol/water mixtures) is selected to solubilize the potentially less polar ester starting material. thieme-connect.de The reaction temperature can be varied to control the rate of hydrolysis; however, milder conditions are often preferred to avoid degradation of the carbohydrate structure.

The table below summarizes key parameters that can be optimized for both synthetic routes.

| Parameter | Salt Formation (Neu5Ac + LiOH) | Ester Hydrolysis (Neu5Ac-OMe + LiOH) | Rationale for Optimization |

| Lithium Reagent | Lithium Hydroxide (LiOH) | Lithium Hydroxide (LiOH) | LiOH provides the hydroxide for neutralization/hydrolysis and the Li⁺ counter-ion. |

| Stoichiometry | ~1.0 equivalent of LiOH | >1.0 equivalent of LiOH | A slight excess of base in hydrolysis ensures complete reaction. |

| Solvent | Water | THF/Methanol/Water | Ensures solubility of reactants and facilitates reaction. |

| Temperature | Room Temperature to mild heating | Room Temperature to reflux | Controls reaction rate and minimizes side reactions. |

| Purification | Crystallization, Filtration | Chromatography, Crystallization | Isolates the pure lithium salt from byproducts and unreacted materials. |

Purification of the final product is essential. For the salt formation route, crystallization is often sufficient to obtain a high-purity product. google.comgoogle.com For the ester hydrolysis route, purification may involve an initial workup to remove the alcohol byproduct (e.g., methanol) followed by crystallization of the lithium salt.

Large-Scale Production and Scalability Considerations

The feasibility of producing this compound on a large scale is intrinsically linked to the industrial availability of its precursor, N-acetylneuraminic acid.

Industrial Synthesis Strategies for N-acetylneuraminic Acid

The production of N-acetylneuraminic acid has shifted from extraction from natural sources to more efficient and scalable biosynthesis methods. Industrial-scale synthesis of Neu5Ac is now predominantly achieved through enzymatic catalysis or microbial fermentation. nih.gov

One common enzymatic method involves the use of N-acetylneuraminic acid aldolase (NAL), which catalyzes the reversible condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to produce Neu5Ac. nih.govacs.org This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions. Strategies to improve the yield and efficiency of this process include using whole-cell biocatalysts and metabolic engineering to enhance the production of precursors and the final product within microbial hosts like Escherichia coli. nih.gov These biotechnological methods provide a reliable and large-scale source of the N-acetylneuraminic acid required for the subsequent synthesis of its lithium salt.

Economic Analysis and Potential for Cost-Effective Preparation of this compound

A formal economic analysis for the production of this compound is not widely available. However, its potential for cost-effective preparation can be inferred from the production costs of its starting materials and the simplicity of the final synthesis step.

The major cost driver for the production of this compound is the cost of the precursor, N-acetylneuraminic acid. The advances in enzymatic and fermentation-based production have significantly lowered the cost of Neu5Ac compared to earlier extraction methods. nih.gov

The subsequent conversion of Neu5Ac to its lithium salt is a high-yielding, single-step process involving relatively inexpensive reagents like lithium hydroxide. The chemical process is a straightforward acid-base neutralization, which does not require complex equipment or harsh reaction conditions.

Advanced Analytical Characterization of Lithium N Acetylneuraminate

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is fundamental in assessing the purity of Lithium N-acetylneuraminate, primarily by quantifying the N-acetylneuraminic acid content and identifying any related impurities or degradation products.

Gas Chromatography for Derived Sialic Acid Metabolites

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a high-resolution technique used to analyze sialic acids, including N-acetylneuraminic acid and its metabolites. oup.com Due to the low volatility of sialic acids, derivatization is a mandatory step to convert the polar functional groups (hydroxyl, carboxyl, and amino groups) into less polar, more volatile derivatives.

A common derivatization strategy involves methyl esterification followed by conversion into volatile ethers or esters. oup.com For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed, although these may have stability issues when applied to complex biological samples. oup.com A more robust method involves the formation of heptafluorobutyrate (HFB) derivatives after methyl esterification. oup.comnih.gov These HFB derivatives are stable and allow for the separation and identification of a wide variety of sialic acids and their modified forms using GC-MS. oup.comresearchgate.net The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation patterns of the derivatives, enabling the identification of compounds even in complex mixtures. oup.com This technique is particularly useful for identifying various O-acylated or methylated forms of sialic acids that could be present as impurities. oup.comnih.gov

Spectroscopic and Elemental Analysis for Structural Elucidation

Spectroscopic and elemental techniques are essential for confirming the chemical structure of this compound, verifying the presence and quantity of both the lithium ion and the organic moiety.

Techniques for Lithium Ion Quantification

Accurate quantification of the lithium content is critical to confirm the stoichiometry of the salt. Several atomic spectroscopy techniques are suitable for this purpose.

Inductively Coupled Plasma (ICP) : ICP-based techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for elemental analysis. thermofisher.comspectroscopyonline.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. thermofisher.com ICP-OES measures the characteristic wavelengths of light emitted by the excited lithium atoms, while ICP-MS separates and detects the lithium ions based on their mass-to-charge ratio. thermofisher.com ICP-MS generally offers lower detection limits, reaching parts-per-trillion (ppt) levels, compared to the parts-per-billion (ppb) range for ICP-OES. thermofisher.com When analyzing lithium salts, matrix effects from easily ionizable elements can be a concern and may require matrix-matched standards for accurate quantification. azom.comresearching.cn

Atomic Absorption Spectroscopy (AAS) : AAS is another established method for lithium quantification. e-jyms.orgaatbio.com In this technique, a solution of the sample is aspirated into a flame, where it is atomized. nemi.gov A light beam from a lithium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state lithium atoms is proportional to the lithium concentration. e-jyms.orgnemi.gov While robust, AAS can be subject to interferences from other elements present in high concentrations, which may necessitate sample dilution or the use of standard addition methods. nemi.gov High-resolution continuum source AAS (HR-CS-AAS) represents an advanced alternative that can monitor the isotope shift for lithium, enabling traceable determination of its concentration.

Spectroscopic Profiling of N-acetylneuraminic Acid Moiety

Spectroscopic methods provide a fingerprint of the N-acetylneuraminic acid molecule, confirming its structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation.

¹H NMR : The proton NMR spectrum of N-acetylneuraminic acid provides detailed information about the configuration of the sugar ring. nih.gov Characteristic signals include the acetyl methyl protons (around 1.9-2.0 ppm) and the distinct signals for the axial and equatorial protons at the C-3 position, which differ between the α and β anomers. nih.govchemicalbook.com

¹³C NMR : The carbon-13 NMR spectrum complements the ¹H NMR data. Aqueous solutions of Neu5Ac show signals for the α-pyranose and the more abundant β-pyranose forms. acs.org Key resonances include the C1 carboxylate carbon, the C2 anomeric carbon, and the carbons of the glycerol (B35011) side chain, which are sensitive to the molecule's conformation and chemical environment. acs.orgnih.gov

The following table presents typical ¹H NMR chemical shifts for N-acetylneuraminic acid in an aqueous solution.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups within the N-acetylneuraminate structure. Key vibrational bands would include O-H stretching from the hydroxyl groups, C=O stretching from the carboxylic acid and the amide group, and N-H bending from the amide group.

Biophysical Characterization of Salt Forms

The biophysical properties of this compound in its solid state are crucial for understanding its stability, solubility, and handling characteristics.

X-ray Diffraction (XRD) : Powder X-ray diffraction (PXRD) is the primary technique for analyzing the solid-state structure of the salt. The resulting diffraction pattern is a unique fingerprint of the crystalline form, determined by the arrangement of lithium ions and N-acetylneuraminate molecules in the crystal lattice. Different crystalline forms (polymorphs) or solvates of N-acetylneuraminic acid and its salts can be identified by their distinct PXRD patterns, which show peaks at specific two-theta angles. google.com Analysis of single crystals by X-ray crystallography can provide the absolute three-dimensional structure of the salt, detailing bond lengths, bond angles, and intermolecular interactions. nih.govacs.org

Crystalline Form Analysis of N-acetylneuraminic Acid Salts

The analysis of the crystalline forms of N-acetylneuraminic acid (NeuAc) and its salts is crucial for ensuring purity, stability, and suitability for various applications. google.com Different crystalline forms, including polymorphs and hydrates, can possess distinct physical properties. google.comgoogle.com For instance, specific crystal hydrates of N-acetylneuraminic acid derivatives have been identified that exhibit stable water content over a broad humidity range (e.g., 10-90% RH), a desirable characteristic for pharmaceutical formulation. google.com

The production of high-purity crystalline N-acetylneuraminic acid often involves a process of crystallization from an aqueous solution at controlled temperatures, followed by washing with an ethanol (B145695) solution and vacuum drying. mdpi.com The goal is to achieve high chemical purity, with some processes yielding purities of 98.5% or higher. google.commdpi.com Analysis of these crystalline forms aims to identify and quantify potential impurities, such as N-acetyl mannosamine (B8667444) and N-acetyl glucosamine, which may be present in concentrations of 0.20% or less. google.com

Definitive structural elucidation of these crystalline forms is accomplished through techniques like X-ray crystallography. nih.gov Studies have successfully determined the crystal structures of various forms, such as β-D-N-acetylneuraminic acid dihydrate and N-acetylneuraminic acid methyl ester monohydrate, providing precise data on their three-dimensional atomic arrangements. nih.gov

Enzymatic Assay Methodologies for Related Biological Activities

N-acetylneuraminate Lyase Activity Assays

N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govwikipedia.org Several methodologies are employed to assay the activity of this enzyme, measuring either the cleavage or synthesis reaction.

A common method is a continuous spectrophotometric assay that measures the cleavage of Neu5Ac. nih.govacs.org This assay couples the production of pyruvate to the oxidation of NADH via the enzyme lactate (B86563) dehydrogenase (LDH). nih.govacs.org The rate of NAL activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. nih.gov

Table 1: Components of a Standard Spectrophotometric NAL Activity Assay

| Component | Concentration/Amount | Role |

|---|---|---|

| Phosphate (B84403) Buffer (pH 7.0) | 20 mM | Maintains optimal pH |

| NADH | 150 µM | Co-substrate for LDH |

| Lactate Dehydrogenase (LDH) | 0.5 U | Coupling enzyme |

| N-acetylneuraminic Acid (Neu5Ac) | 10 mM | Substrate |

| Purified NAL Enzyme | 1.5 µg | Catalyst |

Data sourced from a study on N-acetylneuraminate lyase from Lactobacillus plantarum. nih.gov

Alternatively, NAL activity can be determined using chromatographic methods like HPLC, which can measure both the synthesis and hydrolysis reactions by quantifying the concentrations of substrates and products over time. nih.govnih.gov Another method, the thiobarbituric acid (TBA) assay, can be used to measure the condensation reaction by quantifying the amount of Neu5Ac formed. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and catalytic rate (kcat) are determined by fitting initial reaction velocity data at varying substrate concentrations to the Michaelis-Menten equation. acs.org

CMP-N-acetylneuraminate Synthetase Assays

CMP-N-acetylneuraminate synthetase (CMAS) is a key enzyme that catalyzes the activation of sialic acids by transferring cytidine (B196190) monophosphate (CMP) from cytidine triphosphate (CTP) to form CMP-N-acetylneuraminate (CMP-Neu5Ac) and pyrophosphate (PPi). nih.govoup.com

The activity of CMAS is commonly determined by measuring the rate of PPi formation. nih.gov A widely used method is a coupled enzymatic assay, such as the EnzCheck Pyrophosphatase Assay Kit. nih.gov In this system, inorganic pyrophosphatase first hydrolyzes the PPi produced by CMAS into two molecules of inorganic phosphate. Then, purine (B94841) nucleoside phosphorylase converts a substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. This enzymatic conversion of MESG results in a spectrophotometrically detectable shift in absorbance, allowing for the quantification of the PPi released. nih.gov The reaction is initiated by adding the CMAS enzyme to a mixture containing the other necessary components. nih.gov

Table 2: Typical Reaction Mixture for a CMAS Enzymatic Assay

| Component | Concentration/Amount |

|---|---|

| Tris-HCl Buffer (pH 7.5) | 50 mM |

| MgCl₂ | 1 mM |

| MESG Substrate | 0.4 mM |

| Purine Nucleoside Phosphorylase | 0.4 U |

| Inorganic Pyrophosphatase | 0.03 U |

| Neu5Ac (or Neu5Gc) | Variable |

| CTP | Variable |

| VcCMAS Enzyme | 100 ng |

This table outlines the components for an assay measuring the activity of CMAS from Vibrio cholerae. nih.gov

Quality Control and Reference Material Development for Sialic Acids

The quality control of sialic acids is essential, particularly for their use in biopharmaceuticals, health products, and infant formulas. mdpi.comludger.com Regulatory guidelines, such as ICH Q6B, mandate the characterization and quantification of sialic acids as a critical quality attribute of biotherapeutic proteins. ludger.comludger.com

To ensure the accuracy and consistency of these analyses, the development and use of certified reference materials (RMs) and standards are critical. mdpi.com High-purity N-acetylneuraminic acid RMs have been successfully prepared from fermentation products. mdpi.com The certification process for these RMs involves comprehensive analysis, including:

Qualitative Analysis : Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are used to confirm the identity and structure of the compound. mdpi.com

Purity, Homogeneity, and Stability Testing : High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the RM and for conducting homogeneity and stability tests over extended periods. mdpi.com For example, one study demonstrated the stability of a NANA RM over a 12-month period using HPLC analysis. mdpi.com

In addition to single-compound RMs, Sialic Acid Reference Panels are commercially available. qa-bio.com These panels contain a mixture of various common forms of sialic acid and are used for the identification of different sialic acid species in a sample. ludger.comqa-bio.com

Table 3: Example Composition of a Sialic Acid Reference Panel

| Sialic Acid Component | Abbreviation |

|---|---|

| N-acetylneuraminic acid | Neu5Ac |

| N-glycolylneuraminic acid | Neu5Gc |

| N-acetyl-7-O-acetylneuraminic acid | Neu5,7Ac₂ |

| N-glycolyl-9-O-acetylneuraminic acid | Neu5,Gc9Ac |

| N-acetyl-9-O-acetylneuraminic acid | Neu5,9Ac₂ |

| N-acetyl-8-O-acetylneuraminic acid | Neu5,8Ac₂ |

This panel is sourced from bovine submaxillary mucin and is used as a standard for HPLC and UHPLC analysis. qa-bio.com

These reference materials, along with quantitative standards for Neu5Ac and N-glycolylneuraminic acid (Neu5Gc), are used to calibrate analytical methods and ensure the accurate quantitation of sialic acid content in various products. ludger.com

Molecular and Cellular Mechanisms of Lithium Ion Action Preclinical Focus

Modulation of Key Intracellular Signaling Pathways

Lithium exerts its influence by interacting with several pivotal intracellular signaling pathways that are crucial for neuronal function, plasticity, and survival. Its primary targets include enzymes that are rate-limiting steps in these cascades.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition and its Downstream Effects

One of the most extensively studied mechanisms of lithium action is the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in a vast number of cellular processes. nih.govmdpi.com Lithium inhibits GSK-3β through both direct and indirect pathways.

Direct Inhibition : Lithium directly competes with magnesium ions (Mg2+), which are essential cofactors for the catalytic activity of GSK-3β. researchgate.net This competitive inhibition reduces the enzyme's ability to phosphorylate its numerous substrates.

Indirect Inhibition : Lithium can also indirectly inhibit GSK-3β by activating upstream signaling pathways, such as the PI3K/Akt pathway. nih.govnih.gov Activation of Akt leads to the phosphorylation of GSK-3β at a specific serine residue (Ser9), which inactivates the enzyme. mdpi.comnih.gov

The inhibition of GSK-3β by lithium has significant downstream consequences, as GSK-3β regulates the function of over 100 substrates. nih.gov This leads to modulation of gene expression, synaptic plasticity, and cellular structure. nih.gov For instance, inactivating GSK-3β with lithium results in the activation of CREB-dependent transcription and increased stability of microtubules. nih.gov

| Downstream Target | Consequence of GSK-3β Inhibition by Lithium |

| CREB | Activation of CREB-dependent transcription, potentially leading to increased expression of neuroprotective genes like BDNF. nih.govmdpi.com |

| CRMP2 | Increased association with microtubules, leading to enhanced microtubule stability. nih.gov |

| β-catenin | Stabilization and accumulation, leading to the activation of Wnt signaling pathways involved in cell fate and development. nih.gov |

| FXR1 | Increased translational regulation mediated by this RNA-binding protein. nih.gov |

Inositol (B14025) Monophosphatase (IMPase) Pathway Regulation

A foundational hypothesis for lithium's mechanism of action is the "inositol depletion hypothesis". mdpi.comnih.gov This theory posits that lithium's therapeutic effects stem from its inhibition of the phosphatidylinositol (PI) signaling pathway. nih.gov Lithium acts as an uncompetitive inhibitor of inositol monophosphatase (IMPase), a key enzyme responsible for recycling inositol for the synthesis of PI. mdpi.comnih.govnih.gov

By inhibiting IMPase, lithium leads to a reduction in intracellular inositol levels. nih.gov This depletion of inositol slows down the PI signaling cascade, which is crucial for the function of many neurotransmitter receptors. mdpi.com This action is believed to dampen hyperactive signaling pathways. The inhibition of IMPase leads to lower levels of myo-inositol-1,4,5-triphosphate (IP3), a critical second messenger. researchgate.net

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. wikipedia.orgyoutube.com Preclinical studies show that lithium can activate the mTOR signaling pathway, specifically the mTOR Complex 1 (mTORC1). nih.govnih.gov This activation leads to the phosphorylation of downstream targets such as the ribosomal protein S6 kinases (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov The activation of the mTOR pathway by lithium has been linked to its effects on cellular proliferation. nih.gov This interaction is also connected to the PI3K/Akt pathway, as Akt can activate mTOR signaling. nih.gov In some models, the effects of lithium on mTOR-driven proliferation can be reversed by the mTOR inhibitor rapamycin. nih.gov

Activation of Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) Cell Survival Pathway

The Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway is a critical signaling cascade that promotes cell survival and growth. nih.govcellsignal.com Lithium has been shown to activate this pathway. nih.gov A major upstream signaling molecule that regulates GSK-3β activity is Akt (also known as protein kinase B). nih.gov Lithium's inhibition of GSK-3β can influence the PI3K/Akt pathway, leading to increased Akt activity. mdpi.com This activation is a key component of lithium's neuroprotective effects, as the PI3K/Akt pathway helps to prevent apoptosis (programmed cell death). nih.govresearchgate.net The activation of this pathway is also linked to the indirect inhibition of GSK-3β, creating a regulatory feedback loop. nih.gov

Effects on Neurotrophic Factors and Neurogenesis

Lithium has demonstrated robust effects on the expression and function of neurotrophic factors, which are proteins essential for the survival, development, and function of neurons. nih.gov A primary target in this regard is the Brain-Derived Neurotrophic Factor (BDNF). nih.gov

Clinical and preclinical studies have shown that lithium treatment increases the expression and secretion of BDNF in key brain regions like the hippocampus and cortex. nih.govpsychiatryredefined.orgnih.gov This effect is thought to be mediated, at least in part, through the inhibition of GSK-3β, which leads to the activation of the transcription factor CREB (cAMP response element-binding protein), a known activator of BDNF gene expression. mdpi.compsychiatryredefined.org By increasing BDNF levels, lithium may enhance neurogenesis—the process of generating new neurons—as well as promote neuronal survival and synaptic plasticity. psychiatryredefined.orgfrontiersin.orgnorthwestern.edu In addition to BDNF, lithium has also been found to alter the brain concentrations of other neurotrophic factors, including Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov

| Neurotrophic Factor | Effect of Lithium Treatment |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased expression and secretion. mdpi.compsychiatryredefined.orgnih.gov |

| Nerve Growth Factor (NGF) | Altered brain concentrations. nih.gov |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Altered brain concentrations. nih.gov |

Regulation of Cellular Homeostasis and Stress Responses

Lithium plays a significant role in modulating cellular processes that maintain homeostasis and respond to various stressors. reactome.org Its neuroprotective properties are partly due to its ability to prevent apoptosis by regulating pro- and anti-apoptotic proteins. nih.gov This is achieved through mechanisms such as the inhibition of GSK-3β and the subsequent modulation of the Bcl-2 protein family. nih.gov

Enhancement of Cytoprotective Protein Expression (e.g., Bcl-2, HSP70)

A primary mechanism by which lithium promotes neuronal survival is through the upregulation of potent cytoprotective proteins. Long-term lithium treatment has been shown to markedly increase the levels of B-cell lymphoma 2 (Bcl-2) in various regions of the rodent brain, including the frontal cortex, hippocampus, and striatum. This effect is significant as Bcl-2 is a key anti-apoptotic protein that prevents the release of mitochondrial factors that trigger cell death. The induction of Bcl-2 is a crucial component of lithium's ability to protect neurons from a wide array of insults.

In addition to Bcl-2, lithium enhances the expression of Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins, which can be toxic to cells. nih.gov Studies in rodent models of cerebral ischemia have demonstrated that lithium treatment enhances the induction of HSP70 in the ischemic brain hemisphere, contributing to its neuroprotective effects. nih.gov This upregulation is believed to be mediated, in part, through lithium's inhibition of glycogen synthase kinase-3β (GSK-3β), which in turn leads to the activation of heat shock factor-1 (HSF-1), the transcription factor responsible for HSP70 expression. nih.gov

| Cytoprotective Protein | Effect of Lithium (Preclinical) | Key Research Finding |

| Bcl-2 | Significant Upregulation | Chronic lithium treatment increases Bcl-2 levels in the rat frontal cortex, hippocampus, and striatum. |

| HSP70 | Enhanced Induction | Lithium potentiates the induction of HSP70 in rodent models of focal ischemia, contributing to neuroprotection. nih.gov |

Influence on Apoptotic Pathways (e.g., p53, Bax)

Complementing its enhancement of survival proteins, lithium actively suppresses pro-apoptotic pathways. A key target in this regard is the tumor suppressor protein p53. In cultured cerebellar granule cells, long-term lithium treatment leads to a concentration-dependent decrease in both the mRNA and protein levels of p53. This is significant because p53 activation is a critical step in many apoptotic cascades. By downregulating p53, lithium effectively raises the threshold for initiating programmed cell death in response to neuronal stress or injury.

Furthermore, lithium's influence extends to the Bcl-2 family of proteins, where it modulates the balance between anti-apoptotic and pro-apoptotic members. In the same preclinical models, lithium treatment not only increases Bcl-2 but also concurrently decreases the expression of the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a critical determinant of a cell's susceptibility to apoptosis. Long-term lithium exposure has been found to increase the Bcl-2/Bax protein ratio by approximately five-fold, thereby strongly shifting the cellular balance towards survival. This dual action—suppressing pro-apoptotic factors while enhancing anti-apoptotic ones—is a cornerstone of lithium's neuroprotective efficacy against conditions like glutamate (B1630785) excitotoxicity.

| Apoptotic Pathway Component | Effect of Lithium (Preclinical) | Key Research Finding |

| p53 | Downregulation | Long-term lithium treatment decreases mRNA and protein levels of p53 in cultured cerebellar granule cells. |

| Bax | Downregulation | In conjunction with p53 suppression, lithium also reduces the expression of the pro-apoptotic protein Bax. |

Impact on Neurotransmission and Synaptic Plasticity

The lithium ion exerts a profound influence on the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. Its actions at the synapse are complex, involving direct effects on receptors and indirect modulation of signaling cascades that collectively temper neuronal excitability and promote synaptic stability.

Inhibition of N-methyl-D-aspartate (NMDA) Receptors

A well-documented effect of lithium is its ability to inhibit the function of N-methyl-D-aspartate (NMDA) receptors. Chronic lithium treatment has been shown to robustly protect central nervous system neurons against glutamate-induced excitotoxicity, a process heavily mediated by excessive NMDA receptor activation. This neuroprotective effect is achieved, in part, by lithium's direct inhibition of NMDA receptor-mediated calcium (Ca²⁺) influx. By reducing the entry of calcium into neurons following NMDA receptor stimulation, lithium prevents the activation of downstream, calcium-dependent apoptotic pathways. This long-lasting neuroprotective action requires several days of lithium pretreatment to achieve maximum efficacy and is observed at therapeutically relevant concentrations.

| Mechanism | Effect of Lithium (Preclinical) | Key Research Finding |

| NMDA Receptor Function | Inhibition of Ca²⁺ Influx | Chronic lithium treatment protects neurons by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx. |

| Glutamatergic Signaling | Reduced Excitability | Chronic lithium exposure dampens glutamatergic network activity, partly by reducing mGluR5-mediated calcium flux. |

| Synaptic Vesicle Cycling | Slowed Exocytosis | Lithium selectively reduces the rate of synaptic vesicle exocytosis at glutamatergic terminals during stimulation. |

Preclinical Investigations of Lithium N Acetylneuraminate and Its Constituents

In Vitro Cellular Models for Compound Evaluation

Assessment of Cellular Viability and Function in Diverse Cell Lines

Preclinical in vitro studies have explored the effects of the constituents of Lithium N-acetylneuraminate on the viability and function of various cell types. Lithium has demonstrated a range of effects that are dependent on the cell line and concentration. For instance, in cells of kidney origin, lithium concentrations above 4 mmol have been shown to have fatal effects, causing cells to flatten and detach from their substrate, ultimately leading to cell death in a concentration-dependent manner nih.gov. In contrast, HeLa cells, which are not of kidney origin, tolerate higher concentrations of lithium nih.gov. In a lymphoblastoid cell line, a notable morphological alteration observed was statistically significant cellular swelling nih.gov. Further studies using rat thyroid follicular cells (FRTL-5) and Chinese hamster ovary fibroblasts with the human TSH receptor (CHO-R) indicated that lithium can stimulate the synthesis of cyclic AMP (cAMP) both in the presence and absence of TSH nih.gov. This finding contrasts with some earlier reports that suggested lithium either had no effect or inhibited cAMP synthesis nih.gov. The differing outcomes may be attributable to the specific experimental conditions, including whether lithium was tested in combination with TSH nih.gov.

N-acetylneuraminic acid (Neu5Ac), the other constituent, is recognized for its crucial role in various cellular functions, including cell recognition, adhesion, and as a component of cell surface glycoproteins chemicalbook.com. Its presence on the cell surface is integral to cell-to-cell interactions and has implications in pathological processes such as tumor growth chemicalbook.com. While extensive research has focused on its role in cellular interactions and as a biomarker for various diseases like cardiovascular disease, diabetes, and cancer, specific in vitro studies detailing its direct impact on the cellular viability of a wide range of cell lines are less prevalent in the reviewed literature d-nb.info. However, its importance in cellular health is underscored by its involvement in numerous physiological and pathological events nih.gov.

Table 1: Effects of Lithium on Cellular Function in Different Cell Lines

| Cell Line | Origin | Observed Effects of Lithium | Reference |

|---|---|---|---|

| CV1 | Kidney | Fatal effects above 4 mmol, morphological alterations, cell detachment, and death. | nih.gov |

| HeLa | Cervical Cancer | Higher tolerance to lithium concentrations compared to kidney cells. | nih.gov |

| Lymphoblastoid | - | Statistically significant cellular swelling. | nih.gov |

| FRTL-5 | Rat Thyroid Follicular | Stimulation of cAMP synthesis with and without TSH. | nih.gov |

| CHO-R | Chinese Hamster Ovary Fibroblasts | Stimulation of cAMP synthesis with and without TSH. | nih.gov |

| PK (15) | Porcine Kidney Tubule | Induction of apoptosis-related genes and apoptosis at 5-20 mM LiCl. | mdpi.com |

| LLC-PK1 | Porcine Proximal Tubule | Well-tolerated similar doses of lithium, induction of anti-apoptosis-related molecules. | mdpi.com |

Studies on Receptor Binding and Enzyme Inhibition in Cell-based Systems

The constituents of this compound have been investigated for their interactions with cellular receptors and enzymes. Lithium is known to inhibit several enzymes, with a key mechanism being its competition with magnesium ions (Mg²⁺) nih.govnih.gov. This is due to the similar ionic radii of lithium and magnesium nih.gov. One of the most studied targets of lithium is glycogen (B147801) synthase kinase-3 (GSK-3) nih.govfrontiersin.org. The inhibition of GSK-3 by lithium can occur both directly and indirectly through the activation of the Akt signaling pathway nih.gov. The uncompetitive nature of lithium's inhibition of some enzymes, such as inositol (B14025) monophosphatase (IMPase), suggests that its effects can be more potent in cells with lower magnesium concentrations nih.gov. Lithium also directly inhibits the activation of vasopressin-sensitive adenylate cyclase in renal epithelia by competing with Mg²⁺ for the activation of G-proteins nih.gov.

N-acetylneuraminic acid is a crucial molecule for receptor binding, often found at the terminal position of glycan chains on cell surfaces where it mediates a wide array of biological recognition events nih.gov. It serves as a binding site for various viruses and bacteria, facilitating their entry into host cells researchgate.net. The validation of N-acetylneuraminic acid binding pockets in transporters like the Fusobacterium nucleatum (FnSiaQM) transporter has been a subject of structural biology studies researchgate.net. These studies have detailed the specific interactions between N-acetylneuraminic acid and the amino acid residues within the binding pocket researchgate.net. While its role as a ligand in receptor-mediated processes is well-established, there is less specific information in the provided search results regarding its direct inhibitory effects on a broad range of enzymes in cell-based systems.

Animal Models for Investigating Biological Effects of Constituents

Neuroprotective Efficacy in Ischemia/Reperfusion Models (e.g., Rat Middle Cerebral Artery Occlusion)

The neuroprotective potential of the components of this compound has been evaluated in animal models of stroke. Numerous preclinical studies have demonstrated the neuroprotective effects of lithium in rodent models of ischemic stroke, including the transient and permanent middle cerebral artery occlusion (MCAO) models uclan.ac.uknih.gov. Post-insult treatment with lithium has been shown to reduce brain infarct volume and facilitate neurological recovery in rats subjected to MCAO and reperfusion pnas.org. These protective effects were observed even when lithium was administered up to 3 hours after the onset of ischemia pnas.org. Chronic lithium treatment has also been found to significantly improve neurological deficits and reduce the size of the ischemic infarct by 56% in a rat MCAO model nih.gov. The mechanisms underlying lithium's neuroprotection are multifaceted and are thought to involve the inhibition of N-methyl-D-aspartate (NMDA) receptors, activation of cell survival pathways like PI3K/Akt, and enhanced expression of cytoprotective proteins such as Bcl-2 pnas.orgmdpi.com. A dose-dependent neuroprotective effect of lithium chloride has been observed, with higher doses leading to a more significant reduction in stroke volume and perifocal edema reanimatology.com.

In contrast, elevated levels of N-acetylneuraminic acid have been identified as a potential metabolic marker for the progression of coronary artery disease and have been shown to trigger myocardial injury ahajournals.org. One study indicated that silencing neuraminidase-1, an enzyme that regulates the generation of N-acetylneuraminic acid, ameliorated myocardial ischemia injury in vivo ahajournals.org. While this suggests a role for N-acetylneuraminic acid in ischemic injury in the heart, its direct role in the context of cerebral ischemia/reperfusion is less clear from the provided results. However, another study found that higher levels of serum N-acetylneuraminic acid were associated with an increased risk of Moyamoya disease, a cerebrovascular disorder nih.gov.

Table 2: Neuroprotective Effects of Lithium in Rat Middle Cerebral Artery Occlusion (MCAO) Models

| Study Focus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Post-insult Lithium Treatment | Rat MCAO/Reperfusion | Dose-dependent reduction in infarct volume; neuroprotective effect observed with treatment up to 3 hours post-ischemia. | pnas.org |

| Chronic Lithium Treatment | Rat MCAO | 56% reduction in ischemic infarct size; significant improvement in neurological deficits. | nih.gov |

| Dose-Response of Lithium Chloride | Rat MCAO | 63 mg/kg dose reduced stroke volume by 45% and perifocal edema by 35%. | reanimatology.com |

| Lithium's Multifaceted Neuroprotection | Rodent Stroke Models | Associated with smaller stroke volumes, decreased apoptosis, and improved post-stroke function. | uclan.ac.uk |

Impact on Brain Metabolism and Neurological Recovery in Rodents

The constituents of this compound have been shown to influence brain metabolism and recovery from neurological injury in rodent models. Lithium treatment has been demonstrated to enhance hippocampal glucose metabolism. In an in vitro mouse model of Alzheimer's disease, lithium was found to stimulate glucose uptake and increase ATP levels by promoting glycolysis in hippocampal neurons mdpi.comnih.gov. This effect was associated with an increase in the glucose transporter Glut3 mdpi.comnih.gov. Studies in rats have also shown that lithium can modulate energy metabolism in the frontal cortex researchgate.net. Furthermore, chronic lithium administration has been associated with increased expression of brain-derived neurotrophic factor (BDNF) in various brain regions in rodents, which is crucial for neuronal survival and plasticity frontiersin.org. The neuroprotective effects of lithium are believed to contribute to improved neurological recovery after brain injuries like stroke uclan.ac.ukpnas.org.

N-acetylneuraminic acid plays a significant role in brain development and cognitive function. Supplementation with N-acetylneuraminic acid in rodents and piglets has been shown to improve learning and memory nih.gov. It is particularly enriched in the brain, where it is a key component of gangliosides and polysialic acid, regulating molecular interactions and brain plasticity nih.gov. Studies in a mouse model of Alzheimer's disease indicated that a high-fat diet accelerated memory impairment, and this was linked to increased levels of free N-acetylneuraminic acid, which in turn was associated with immune-suppressive cells nih.gov.

Studies on Sialic Acid Metabolism and Function in Animal Systems (e.g., Muscle Function, Microbiota Modulation)

Sialic acid, a key component of this compound, has been studied for its role in muscle function and its interaction with the gut microbiota in various animal models. A deficiency in sialic acid, as seen in GNE myopathy, is associated with oxidative stress, leading to muscle atrophy and weakness in both human patients and mouse models nih.gov. In these models, increasing sialylation through extrinsic sialic acid intake was found to reduce reactive oxygen species (ROS) and protein S-nitrosylation nih.gov. Furthermore, treatment with the antioxidant N-acetylcysteine ameliorated muscle atrophy and weakness in Gne mutant mice, highlighting the link between sialic acid deficiency, oxidative stress, and muscle pathology nih.govresearchgate.net. The catabolism of sialic acid by the enzyme N-acetylneuraminate pyruvate (B1213749) lyase has also been shown to be essential for heart and skeletal muscle function in zebrafish models researchgate.net.

Investigations into Glycomic and Metabolomic Changes in Preclinical Models

The preclinical assessment of this compound involves a detailed examination of the individual and combined effects of its constituents, lithium and N-acetylneuraminic acid (Neu5Ac), on cellular biochemistry. These investigations are critical for understanding the compound's mechanism of action by mapping its influence on the glycome and metabolome.

Glycomic Changes:

N-acetylneuraminic acid is a terminal monosaccharide on glycan chains, and its availability can directly impact the sialylation of glycoproteins and glycolipids. mdpi.com Alterations in sialylation are linked to a variety of physiological and pathological processes, including immune responses and cell signaling. mdpi.com Preclinical studies are designed to investigate whether administration of this compound alters the host glycome. In preclinical models of influenza virus infection, for instance, dynamic changes in host glycan sialylation have been observed, with levels of α-2,6-linked sialic acid increasing post-infection. pnas.org Research using animal models, such as mice fed a high-fat diet, has shown that Neu5Ac intervention can improve the structure of gut microbiota, stabilize glycan structures, and reduce immune-inflammatory signaling in the gut and liver. rsc.orgnih.govrsc.org Therefore, glycomic analysis in preclinical models treated with this compound focuses on identifying changes in the abundance and linkage of sialic acids (e.g., α-2,3 vs. α-2,6 linkages) on cell surface glycoconjugates.

Metabolomic Changes:

Metabolomics provides a snapshot of the metabolic state of a biological system, offering insights into how a compound influences cellular pathways. mdpi.comnih.gov The two components of this compound have distinct metabolic effects.

Lithium: Stable isotope-resolved metabolomics (SIRM) has been used in preclinical models to trace the metabolic impact of lithium. nih.govcapes.gov.br Studies in cultured rat astrocytes and neurons have shown that lithium enhances glycolytic activity and parts of the Krebs cycle. nih.govcapes.gov.br Specifically, lithium stimulates the production and release of metabolites like lactate (B86563), alanine, citrate, and glutamine from astrocytes. nih.govcapes.gov.br It has been shown to influence numerous signaling pathways, including those mediated by inositol monophosphatase (IMPase) and glycogen synthase kinase 3 beta (GSK-3β). researchgate.netnih.gov

N-acetylneuraminic acid (Neu5Ac): In animal models, exogenous supplementation of Neu5Ac has been shown to influence lipid metabolism. For example, in apolipoprotein E-deficient mice, Neu5Ac lowered total cholesterol levels and improved reverse cholesterol transport. nih.gov Studies in high-fat diet-fed mice demonstrated that Neu5Ac intervention improved glucose tolerance and reduced insulin levels, affecting energy metabolism and immune response pathways. rsc.orgnih.gov

Investigations into this compound would therefore explore its integrated effect on these pathways, examining for synergistic or novel metabolic shifts not produced by either constituent alone.

Table 1: Illustrative Glycomic and Metabolomic Findings in Preclinical Models

| Analyte Class | Key Analyte/Change | Observed Effect in Preclinical Models (Constituents) | Potential Implication for this compound |

| Glycome | α-2,6-sialylation | Increased sialylation on specific glycoproteins. pnas.org | Modulation of cell adhesion and receptor binding. |

| α-2,3-sialylation | Decreased levels observed in certain viral infection models. pnas.org | Alteration of immune cell recognition. | |

| Metabolome (Energy) | Glycolysis | Stimulated by lithium, leading to increased lactate. nih.govcapes.gov.br | Enhanced energy substrate availability for neurons. |

| Krebs Cycle | Enhanced anaplerotic pyruvate carboxylation by lithium. nih.govcapes.gov.br | Replenishment of key metabolic intermediates. | |

| Metabolome (Lipids) | Cholesterol | Reduced total cholesterol with Neu5Ac supplementation. nih.gov | Potential impact on cardiovascular health markers. |

| Metabolome (Amino Acids) | Glutamine/Glutamate (B1630785) | Increased release from astrocytes with lithium treatment. nih.gov | Modulation of neurotransmitter cycling. |

Methodological Considerations in Preclinical Model Development

The development of robust preclinical models to investigate this compound requires careful methodological planning to ensure the reliability and translatability of findings. This involves creating specific assays to measure the compound's activity in complex biological environments and leveraging advanced technologies for a comprehensive analysis.

Development of Specific Assays for Compound Activity in Complex Biological Matrices

A significant challenge in preclinical research is the accurate quantification of a drug and its metabolites within complex biological matrices like plasma, urine, or tissue homogenates. simbecorion.com The endogenous presence of compounds and the complex mixture of proteins, lipids, and other molecules can interfere with analysis, a phenomenon known as the matrix effect. nih.gov Developing sensitive and specific assays is therefore fundamental.

For a compound like this compound, assays must be able to quantify both the intact compound and its dissociated constituents.

Quantification of N-acetylneuraminic acid: Highly sensitive and selective methods using liquid chromatography–tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of Neu5Ac in human plasma and urine. nih.govcambridge.orgnih.gov These methods often employ hydrophilic interaction chromatography (HILIC) to retain and separate the polar Neu5Ac molecule. nih.gov Sample preparation is critical and may involve techniques like solid-phase extraction or the use of phospholipid removal plates to eliminate interfering matrix components and improve sensitivity. nih.gov

Quantification of Lithium: The measurement of lithium in biological samples must be highly selective to distinguish it from other ions present at much higher concentrations, such as sodium. nih.gov Modern analytical methods primarily use inductively coupled plasma (ICP) coupled with either mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES). publisso.de These techniques are highly sensitive and reliable for detecting trace levels of lithium in blood, serum, and urine. publisso.de For in situ analysis of tissue samples, laser-induced breakdown spectroscopy (LIBS) has been developed as a rapid method to detect trace lithium concentrations. nih.gov

The validation of these assays according to regulatory guidelines is essential, establishing parameters such as accuracy, precision, selectivity, sensitivity, and stability of the analyte in the matrix. simbecorion.com

Table 2: Comparison of Assay Technologies for Compound Analysis

| Technology | Principle | Application for this compound | Advantages | Challenges |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Quantification of N-acetylneuraminic acid and potential metabolites. nih.govoup.comcsu.edu.au | High sensitivity and specificity; capable of multiplexing. | Susceptible to matrix effects; requires extensive method development. simbecorion.com |

| ICP-MS/OES | Atomization and ionization of the sample to detect elemental composition. | Precise quantification of lithium concentration in various biofluids. publisso.de | Very high sensitivity and reliability for elemental analysis. | Requires specialized instrumentation; primarily for elemental, not molecular, analysis. publisso.de |

| LIBS | Laser-induced plasma generation and analysis of atomic emission spectra. | Rapid, in situ detection of lithium in solid tissue samples. nih.gov | Fast analysis time; minimal sample preparation for tissues. | Primarily for surface analysis; quantification can be complex. |

| Ion-Selective Electrodes (ISE) | Potentiometric measurement based on ion-specific membrane. | Measurement of lithium ion activity. nih.gov | Low cost and portability. | Lower selectivity compared to ICP-MS; interference from other ions. nih.gov |

Integration of Omics Technologies for Comprehensive Analysis

To gain a holistic understanding of the biological effects of this compound, a shift from single-endpoint analyses to a systems-level approach is necessary. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, glycomics, and metabolomics—provides a comprehensive view of a drug's impact across different molecular layers. nygen.ionih.govpharmalex.com This multi-omics approach is crucial for identifying mechanisms of action, discovering biomarkers, and predicting therapeutic responses and potential off-target effects. nygen.iofrontlinegenomics.com

The workflow for an integrated omics analysis in a preclinical study involves several stages:

Sample Collection: Tissues and biofluids are collected from preclinical models (e.g., control vs. treated groups).

Data Acquisition: Each sample is analyzed using various high-throughput omics platforms (e.g., RNA-sequencing for transcriptomics, mass spectrometry for proteomics, glycomics, and metabolomics).

Data Integration and Analysis: The large and complex datasets generated are analyzed using sophisticated bioinformatics and statistical tools. nih.gov This step aims to identify molecules and pathways that are significantly altered by the compound. By integrating data from different omics levels, researchers can build a more complete picture; for example, a change in the expression of a gene (transcriptomics) can be correlated with a change in the corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics).

This integrated strategy allows researchers to move beyond observing isolated changes and instead understand the interconnected network of biological perturbations caused by the compound, ultimately leading to more informed decisions in the drug development process. pharmalex.comfrontlinegenomics.com

Table 3: Overview of Integrated Omics Technologies

| Omics Field | Molecules Measured | Key Insights Provided |

| Glycomics | Glycans (carbohydrate structures) | Reveals changes in protein sialylation and other glycosylation patterns that affect cell signaling and recognition. nih.govresearchgate.net |

| Metabolomics | Metabolites (small molecules like lipids, amino acids, organic acids) | Provides a functional readout of the cellular state, identifying alterations in metabolic pathways such as energy and lipid metabolism. nih.govmdpi.com |

| Transcriptomics | RNA transcripts | Identifies genes whose expression is up- or down-regulated by the compound, pointing to affected cellular pathways. nih.gov |

| Proteomics | Proteins | Quantifies changes in protein abundance and post-translational modifications, linking gene expression changes to functional outcomes. nih.gov |

Advanced Research Directions and Theoretical Applications of Lithium N Acetylneuraminate

Exploration of Synergistic or Unique Biological Activities of the Salt Form

The primary hypothesis for investigating Lithium N-acetylneuraminate is that the salt form may exhibit biological activities that are either synergistic, additive, or unique compared to the administration of lithium salts (like lithium carbonate or chloride) and N-acetylneuraminic acid separately. The combination of a well-established neuromodulatory ion with a crucial component of cell surface glycans presents a novel approach to influencing cellular function.

The biological effects of any compound are dictated by its interaction with molecular targets. While lithium and N-acetylneuraminate have well-documented individual targets, the salt form could theoretically possess a distinct interaction profile.

Lithium is known to interact with a multitude of intracellular targets, most notably through the inhibition of enzymes like Glycogen (B147801) Synthase Kinase-3 (GSK-3) and inositol (B14025) monophosphatase (IMPase). nih.govnih.govnih.gov These interactions are fundamental to its mood-stabilizing and neuroprotective effects. nih.govnih.gov N-acetylneuraminic acid, as the terminal sugar on cell-surface glycoconjugates, mediates a vast range of cell-cell recognition and signaling events, often through interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.govmdpi.comfrontiersin.org

A key research direction would be to investigate whether this compound interacts with these targets in a modified manner or engages novel targets altogether. For instance, the presence of the N-acetylneuraminate anion could potentially alter the affinity of lithium for its enzymatic targets or influence its transport across cell membranes, leading to a modified intracellular concentration and downstream effect.

Table 1: Primary Molecular Targets of Constituent Moieties

| Moiety | Primary Molecular Target(s) | Key Biological Effect(s) |

|---|---|---|

| Lithium Cation | Glycogen Synthase Kinase-3β (GSK-3β) | Regulation of inflammation, apoptosis, and cellular resilience nih.govfrontiersin.org |

| Inositol Monophosphatase (IMPase) | Modulation of the phosphoinositol second messenger system nih.govnih.gov | |

| N-methyl-D-aspartate (NMDA) Receptors | Reduction of glutamate-induced excitotoxicity nih.gov | |

| N-acetylneuraminate Anion | Sialic acid-binding immunoglobulin-like lectins (Siglecs) | Regulation of immune responses and cell signaling mdpi.comfrontiersin.org |

| Selectins | Mediation of cell adhesion and migration frontiersin.org |

A central avenue of investigation is the potential for combined effects stemming from the simultaneous presence of the lithium cation and the N-acetylneuraminate anion. It is hypothesized that the N-acetylneuraminate component could serve as a biological "guiding" molecule for the lithium ion. Since sialic acids are integral to the structure of the cell surface, particularly in the brain, the N-acetylneuraminate anion might facilitate the localization of lithium ions near critical membrane-bound receptors and channels. nih.govwikipedia.org

This localized delivery could lead to more efficient modulation of signaling pathways at the cell surface or influence ion channel dynamics. For example, lithium's ability to inhibit NMDA receptor-mediated calcium influx could be potentiated if the cation's concentration is increased in the vicinity of the neuronal synapse by the anion's interaction with the glycocalyx. nih.gov Furthermore, the physical chemistry of the salt, such as its dissociation constant and behavior in biological fluids, would be critical in determining the bioavailability of both the cation and the anion at their respective sites of action. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

To precisely probe the theoretical effects of this compound in experimental models, the development of advanced delivery systems is crucial. Standard administration methods may not be sufficient to dissect the unique contributions of the salt form. Research in this area could focus on leveraging modern nanotechnology and polymer science to create systems that offer controlled release and targeted delivery. patsnap.com

Potential delivery strategies could include:

Biodegradable Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers could allow for a sustained-release profile, maintaining stable concentrations in research models. patsnap.com This approach has been explored for other lithium salts like lithium chloride. patsnap.com

Liposomal Formulations: Liposomes could be used to encapsulate the salt, potentially improving its ability to cross biological barriers and be taken up by cells.

Hydrogel-Based Systems: For localized delivery in tissue-specific studies, incorporating the compound into an injectable hydrogel could provide a depot for slow release directly at the site of interest. patsnap.com

These advanced systems would be instrumental in preclinical studies to differentiate the effects of the intact salt from its dissociated ions and to explore its potential in a targeted manner.

Theoretical Applications in Neurobiological Research

The unique combination of a neuroactive ion and a neurally abundant glycan suggests that this compound could be a valuable tool in neurobiological research, particularly in studying pathways related to neuroinflammation, neurodegeneration, and neuronal resilience.

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. nih.govnih.gov Lithium has been shown to exert anti-inflammatory effects by modulating pathways involving arachidonic acid and by lessening pro-inflammatory responses. nih.govnih.gov It can attenuate the activation of microglia and reduce the expression of inflammatory mediators like cyclooxygenase-2. nih.gov

N-acetylneuraminic acid is also deeply involved in immune regulation. The interaction between sialic acids on cell surfaces and Siglec receptors on immune cells like microglia can transmit inhibitory signals, helping to maintain immune homeostasis in the brain. frontiersin.org

Therefore, it is hypothesized that this compound could act as a dual-function modulator of neuroinflammation. The lithium component could directly suppress inflammatory cascades within neurons and glia, while the N-acetylneuraminate component could enhance the natural braking mechanisms of the immune system through interactions with microglia. This dual action could be a powerful tool for studying and potentially mitigating the inflammatory processes that drive neurodegeneration in diseases like Alzheimer's. nih.govfrontiersin.orgnih.gov

Table 2: Hypothesized Dual-Action Modulation of Neuroinflammation

| Component | Mechanism of Action | Potential Outcome |

|---|---|---|

| Lithium Cation | Inhibition of GSK-3β, reducing pro-inflammatory signaling. | Attenuation of microglial activation and cytokine production. nih.govnih.gov |

| N-acetylneuraminate Anion | Engagement of inhibitory Siglec receptors on microglia. | Suppression of inflammatory responses and maintenance of immune homeostasis. frontiersin.org |

| Combined Salt | Potential for synergistic suppression of inflammatory pathways. | Enhanced reduction of neuroinflammatory markers and associated neuronal damage. |

Neuronal resilience refers to the capacity of neurons to withstand, adapt to, and recover from various stressors, such as excitotoxicity, oxidative stress, and proteotoxicity. Lithium is well-documented to enhance neuronal resilience through several mechanisms. It stimulates the synthesis and release of neurotrophic factors like brain-derived neurotrophic factor (BDNF), upregulates neuroprotective proteins such as Bcl-2, and protects against glutamate-induced excitotoxicity. nih.govfrontiersin.orgnih.gov

Sialic acids are critical for proper neuronal function, including synaptogenesis and the maintenance of synaptic plasticity. nih.govwikipedia.org Adequate levels of sialic acid in the brain are associated with cognitive function. nih.gov

The theoretical application of this compound in this context is based on a multi-pronged approach to bolstering neuronal health. It is hypothesized that the compound could simultaneously provide the neuroprotective and neurotrophic signaling boost from the lithium cation while supporting the structural and functional integrity of synapses through the N-acetylneuraminate anion. This could create a more robust state of neuronal resilience, making it a valuable research compound for studying mechanisms of cognitive preservation and protection against age-related or disease-induced neuronal vulnerability. nad.comnih.gov

Innovations in Chemoenzymatic Synthesis of Sialic Acid Derivatives for Research

A key enzyme in this field is N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) reaction between N-acetyl-D-mannosamine (ManNAc) or its derivatives and pyruvate (B1213749) to form Neu5Ac derivatives. nih.govd-nb.info Innovations in this area focus on improving efficiency, yield, and scalability. One significant advancement is the use of immobilized NAL in continuous flow reactors. This technique has been shown to provide a stable and efficient chemoenzymatic route to various N-functionalized Neu5Ac derivatives, achieving conversions between 48% and 82% and demonstrating excellent stability over a week of continuous operation. nih.govd-nb.info

Another powerful strategy is the one-pot multi-enzyme (OPME) sialylation approach. acs.org This method allows for the synthesis of complex sialosides without the need to isolate intermediates. nih.gov The process typically involves three key enzymes: a sialic acid aldolase (B8822740) to form the sialic acid derivative from a precursor like ManNAc, a CMP-sialic acid synthetase to activate the sialic acid, and a sialyltransferase to transfer it to a specific acceptor molecule. nih.gov This approach is highly adaptable, enabling the creation of sialosides with diverse, non-natural functionalities and different sialyl linkages (e.g., α2,3- or α2,6-). nih.govacs.org The flexibility of the enzymes, particularly sialic acid aldolases, allows for the conversion of various ManNAc derivatives into a wide array of sialic acid derivatives. nih.gov

These chemoenzymatic strategies have been instrumental in producing sialic acid derivatives with modifications at various positions, which are crucial for studying biological interactions, such as those with influenza viruses. acs.orgescholarship.org For instance, researchers have developed efficient methods to synthesize libraries of sialosides containing 4-N-substituted sialic acids to probe the substrate specificity of viral neuraminidases. escholarship.org

| Strategy | Key Enzymes | Key Features | Reported Conversion/Yield | Reference |

|---|---|---|---|---|

| Immobilized NAL in Continuous Flow | N-acetylneuraminate lyase (NAL) | High stability, reusability of enzyme, efficient for N-functionalized derivatives. | 48–82% conversion | nih.govd-nb.info |

| One-Pot Multi-Enzyme (OPME) Sialylation | Sialic acid aldolase, CMP-sialic acid synthetase, Sialyltransferase | Synthesizes complex sialosides without isolating intermediates; highly flexible for creating diverse structures. | Method is highly efficient for producing a library of compounds. | nih.govacs.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure, function, and interactions of N-acetylneuraminic acid and its derivatives at an atomic level. acs.org These theoretical approaches complement experimental data, providing insights into dynamic processes that are difficult to capture through methods like X-ray crystallography alone. acs.orgnih.gov Techniques such as homology modeling, molecular dynamics (MD) simulations, and quantum mechanical/molecular mechanical (QM/MM) simulations are frequently employed. acs.orgnih.gov

Homology modeling, for example, has been used to create three-dimensional structural models of key enzymes in sialic acid metabolism, such as human N-acetylneuraminate lyase (hNAL). nih.gov These models serve as the foundation for further computational studies, including docking simulations to understand how substrates like sialic acid bind to the active site. nih.gov Such studies have successfully identified key amino acid residues, like Thr51 and Tyr143 in hNAL, that are critical for substrate interaction through hydrogen bonding. nih.gov

Molecular dynamics simulations offer a way to observe the stability and conformational changes of sialic acid-protein complexes over time. nih.gov For instance, MD simulations have been used to assess the stability of sialic acid binding to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, helping to identify the most likely and stable binding sites from a pool of candidates generated by docking simulations. nih.gov Furthermore, a combination of crystallography and QM/MM simulations has been used to elucidate the detailed reaction mechanism of E. coli NAL, revealing the nature of the transition state during the aldol condensation step. acs.org

A primary application of molecular modeling in sialic acid research is the prediction of binding affinities and associated conformational changes upon ligand binding. Computational docking is a widely used technique to predict the binding mode and estimate the strength of interaction between a ligand (such as a sialic acid analogue) and a protein receptor. nih.govnih.gov These predictions are crucial for understanding the molecular basis of recognition, for instance, in the Siglec family of sialic acid-binding proteins, which are important therapeutic targets. nih.govnih.gov

In silico analyses, combined with crystallographic data, have provided a rationale for the enhanced binding affinities of novel sialic acid analogues to Siglecs. nih.govnih.gov By modeling the interactions in the binding pocket, researchers can understand how specific modifications to the sialic acid scaffold lead to more favorable contacts with the protein, thereby increasing affinity. nih.gov For example, docking studies of sialic acid analogues into the crystal structure of Siglec-7 have helped explain the observed affinity gains from library screening. nih.gov